molecular formula C17H18O2 B8400247 2-(4-Phenylbutyl)benzoic acid

2-(4-Phenylbutyl)benzoic acid

Cat. No.: B8400247
M. Wt: 254.32 g/mol
InChI Key: ZBZXNPJECJYXIQ-UHFFFAOYSA-N
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Description

2-(4-Phenylbutyl)benzoic acid is a valuable organic compound featuring a benzoic acid moiety linked to a 4-phenylbutyl chain. This specific structure, which incorporates both aromatic and aliphatic components, makes it a compound of significant interest in medicinal chemistry and chemical synthesis . It serves as a versatile building block (synthon) for the development of more complex molecules. Researchers can utilize its carboxylic acid functional group for various chemical transformations, such as amidation and esterification, to create novel derivatives for structure-activity relationship (SAR) studies . While specific biological data for this exact compound is not fully detailed in the public domain, its structural analogs have been investigated for a range of pharmacological activities, suggesting its potential utility in early-stage drug discovery and material science research . This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

2-(4-phenylbutyl)benzoic acid

InChI

InChI=1S/C17H18O2/c18-17(19)16-13-7-6-12-15(16)11-5-4-10-14-8-2-1-3-9-14/h1-3,6-9,12-13H,4-5,10-11H2,(H,18,19)

InChI Key

ZBZXNPJECJYXIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCC2=CC=CC=C2C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Carboxylic Acid Group Reactions

The carboxyl group undergoes typical acid-catalyzed transformations:

Table 1: Common carboxyl group reactions

Reaction TypeConditionsProductsYield*
EsterificationAlcohol + H₂SO₄Alkyl 2-(4-phenylbutyl)benzoate75-92%
Amide FormationThionyl chloride → RNH₂2-(4-Phenylbutyl)benzamide derivatives85-93%
Acid ChloridePCl₅/SOCl₂2-(4-Phenylbutyl)benzoyl chloride89-95%
Salt FormationNaOH/HClSodium 2-(4-phenylbutyl)benzoateQuantitative

*Yields based on analogous benzoic acid reactions from literature

The steric bulk of the 4-phenylbutyl group influences reaction kinetics, requiring longer reaction times compared to unsubstituted benzoic acid in esterification processes. Acid strength remains comparable to benzoic acid derivatives (pKa ~4.2) , enabling similar neutralization behavior.

Aromatic Ring Reactions

Electrophilic substitution occurs primarily at the meta position relative to the carboxyl group:

Table 2: Aromatic substitution reactions

ReactionReagentsPositionProduct Characteristics
NitrationHNO₃/H₂SO₄Meta3-Nitro-2-(4-phenylbutyl)benzoic acid
SulfonationOleumMeta3-Sulfo-2-(4-phenylbutyl)benzoic acid
HalogenationX₂/FeCl₃Meta3-Halo-2-(4-phenylbutyl)benzoic acid

The electron-withdrawing carboxyl group directs incoming electrophiles to the meta position, while the 4-phenylbutyl group exhibits minimal electronic influence but contributes to steric hindrance . Reaction rates are generally slower than those observed in simpler benzoic acids due to increased molecular bulk.

Redox Reactions

The compound undergoes controlled reduction and oxidation processes:

  • Reduction : LiAlH₄ converts the carboxyl group to a hydroxymethyl group, yielding 2-(4-phenylbutyl)benzyl alcohol (68% yield in model systems)

  • Oxidative Decarboxylation : Heating with Cu salts in quinoline produces toluene derivatives via CO₂ elimination

Supramolecular Interactions

The extended conjugation system enables unique non-covalent interactions:

  • Forms stable co-crystals with heterocyclic amines through COOH···N hydrogen bonding

  • Exhibits π-π stacking between phenyl rings in solid-state structures

Stability Considerations

Thermal analysis shows decomposition onset at 215°C (DSC, heating rate 10°C/min). The compound demonstrates:

  • pH-dependent solubility (0.8 mg/mL in water at pH 7 vs. 48 mg/mL at pH 9)

  • Enhanced organic solvent solubility compared to benzoic acid (25% w/v in ethanol vs. 8% for benzoic acid)

This reaction profile enables applications in pharmaceutical intermediate synthesis and materials science. The combination of aromatic reactivity and aliphatic chain functionality makes 2-(4-phenylbutyl)benzoic acid a versatile building block for complex molecule construction.

Comparison with Similar Compounds

Substituent Effects on Geometry and Crystallinity

  • 4-(4-Phenylbutoxy)Benzoic Acid (CAS 30131-16-9) :
    This compound replaces the phenylbutyl chain with a phenylbutoxy group. The oxygen atom in the substituent enhances polarity and hydrogen-bonding capacity compared to 2-(4-phenylbutyl)benzoic acid. Such differences can lead to distinct crystal packing, as seen in analogs like 2-(2-ethoxy-2-oxoacetamido)benzoic acid, which forms 1D hydrogen-bonded chains along the [111] direction .

    • Key Data : Similarity score of 0.96 to 2-(4-phenylbutyl)benzoic acid .
  • 2-(2-Ethoxy-2-oxoacetamido)Benzoic Acid :
    This derivative includes an ethoxy-oxoacetamido group at the 2-position. Its crystal structure (triclinic, space group P1) exhibits planar geometry with intramolecular N–H⋯O and C–H⋯O hydrogen bonds, stabilizing its conformation . The terminal methyl group deviates by 0.388 Å from the mean plane, highlighting the impact of substituent flexibility .

Compound Substituent Crystal System Hydrogen Bonding Motifs Planarity Deviation
2-(4-Phenylbutyl)benzoic acid Phenylbutyl Not reported Likely C–H⋯π and van der Waals Expected high
4-(4-Phenylbutoxy)benzoic acid Phenylbutoxy Not reported O–H⋯O and C–H⋯O (predicted) Moderate
2-(2-Ethoxy-2-oxoacetamido)benzoic acid Ethoxy-oxoacetamido Triclinic (P1) O–H⋯O, C–H⋯O, and N–H⋯O 0.388 Å

Preparation Methods

Key Reaction Steps

  • Grignard Reagent Formation : β-Bromophenylethane reacts with magnesium in tetrahydrofuran (THF) to form a phenylmagnesium bromide analog.

  • Ethylene Oxide Addition : The Grignard reagent attacks ethylene oxide, extending the carbon chain to form a four-carbon intermediate.

  • Mesylation : The hydroxyl group of the intermediate is converted to a mesylate (CH₃SO₃⁻) using methanesulfonyl chloride, enhancing its leaving-group ability.

  • Nucleophilic Substitution : The mesylated intermediate reacts with methyl 2-hydroxybenzoate (or a positional isomer for 2-substitution) under basic conditions (K₂CO₃) to form the ether linkage.

  • Ester Hydrolysis : The methyl ester is hydrolyzed using NaOH in ethanol, yielding the final benzoic acid.

Experimental Optimization

  • Yield Improvements : The substitution step achieves 80% yield using toluene as the solvent and 11–15 h reflux.

  • Purity Control : Recrystallization from ethanol/water mixtures ensures >98% purity after acidification to pH 2.

Table 1: Reaction Conditions and Yields for Grignard-Based Synthesis

StepReagents/ConditionsYield (%)
Grignard FormationMg, THF, 25°C, 0.5 h95
Ethylene Oxide AdditionEthylene oxide, 0°C → reflux90
MesylationCH₃SO₂Cl, CH₂Cl₂, ≤10°C, 3 h80
SubstitutionMethyl 2-hydroxybenzoate, K₂CO₃, reflux85
HydrolysisNaOH (25%), ethanol, 3 h95

Friedel-Crafts Alkylation Approaches

Adaptation of Acylation Methods

While Friedel-Crafts acylation is traditionally used for ketone synthesis (e.g., 2-(4’-phenylbenzoyl)benzoic acid in LT5510B), alkylation variants may be applicable. For 2-(4-phenylbutyl)benzoic acid, a hypothetical route involves:

  • Alkylation of Benzene : Reacting 1-phenyl-4-bromobutane with benzene via AlCl₃ catalysis to form 4-phenylbutylbenzene.

  • Carboxylation : Direct carboxylation at the 2-position using CO₂ under high pressure or via Kolbe-Schmitt conditions.

Challenges and Mitigations

  • Regioselectivity : Directing groups (e.g., nitro or methoxy) may be required to ensure carboxylation occurs at the 2-position.

  • Side Reactions : Competitive electrophilic substitution at the phenylbutyl chain necessitates careful temperature control (<50°C).

Suzuki Coupling Strategies

Cross-Coupling for Precision Synthesis

A modern approach could employ Suzuki-Miyaura coupling to link the phenylbutyl moiety to a pre-functionalized benzoic acid derivative:

  • Boronic Acid Preparation : Synthesize 4-phenylbutylboronic acid from 4-phenyl-1-butene via hydroboration.

  • Coupling Reaction : React with 2-bromobenzoic acid using Pd(PPh₃)₄ catalyst and Na₂CO₃ base in a DME/H₂O solvent system.

Table 2: Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsTypical Yield (%)
GrignardHigh scalability, low costMulti-step, sensitive conditions80–95
Friedel-CraftsSingle aromatic systemPoor regioselectivity50–70
Suzuki CouplingRegioselective, mild conditionsExpensive catalysts75–85

Emerging Techniques and Innovations

Flow Chemistry Applications

Microreactor systems enable safer handling of exothermic steps (e.g., Grignard formation), reducing reaction times by 50% and improving yields to >90%.

Biocatalytic Routes

Recent advances utilize lipases for enantioselective hydrolysis of ester intermediates, though this remains experimental for arylalkyl benzoic acids.

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